molecular formula C13H28O4 B028418 Poly(ethylene glycol-ran-propylene glycol) monobutyl ether CAS No. 9038-95-3

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether

Cat. No. B028418
CAS RN: 9038-95-3
M. Wt: 212.28 g/mol
InChI Key: QMNOIORHZMRPLS-UHFFFAOYSA-N
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Description

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is a copolymer synthesized from ethylene oxide and propylene oxide. It has various applications due to its unique properties derived from the combination of both polyethylene glycol (PEG) and polypropylene glycol (PPG) units.

Synthesis Analysis

The synthesis of poly(ethylene glycol) derivatives, including those similar to poly(ethylene glycol-ran-propylene glycol) monobutyl ether, typically involves anionic ring opening polymerization (AROP). Herzberger et al. (2016) describe the synthesis of thioether-functional poly(ethylene glycol) through the copolymerization of 2-(methylthio)ethyl glycidyl ether (MTEGE) with ethylene oxide, using anionic ring opening polymerization (Herzberger et al., 2016).

Molecular Structure Analysis

The molecular structure of poly(ethylene glycol-ran-propylene glycol) monobutyl ether is characterized by the random arrangement of PEG and PPG units. This structure results in unique properties, such as thermoresponsiveness in aqueous solutions, as observed in the copolymers studied by Herzberger et al. (2016) (Herzberger et al., 2016).

Chemical Reactions and Properties

The copolymer exhibits interesting chemical properties, such as oxidation-responsiveness, as seen in the study by Herzberger et al. (2016), where thioether moieties in MTEGE were selectively oxidized into sulfoxide units, leading to the disassembly of micelles (Herzberger et al., 2016).

Physical Properties Analysis

Copolymers similar to poly(ethylene glycol-ran-propylene glycol) monobutyl ether exhibit a range of physical properties depending on their molecular structure. For instance, Herzberger et al. (2016) found that their copolymers formed well-defined micelles in water and were thermoresponsive, with a wide range of tunable transition temperatures (Herzberger et al., 2016).

Chemical Properties Analysis

The chemical properties of this copolymer are influenced by the ratio of ethylene oxide to propylene oxide in the polymerization process. This ratio affects properties like solubility, hydrophilicity, and responsiveness to environmental stimuli, as demonstrated in the study by Herzberger et al. (2016), where the statistical copolymerization of MTEGE with ethylene oxide resulted in oxidation-responsive behavior (Herzberger et al., 2016).

Scientific Research Applications

  • Pharmaceutical Applications : It is utilized as an excipient in drug formulations to improve solubility, stability, and controlled release of drugs . The specific methods of application and the results or outcomes are not detailed in the sources.

  • Hydraulic Fluids : This compound is used in hydraulic fluids due to its good lubricity under load and noncorrosive properties to metals . It also has a very low ash content, low pour point, and excellent thermal stability .

  • Metal Working Fluids and Lubricants : It is used in metal working fluids and lubricants. It provides excellent lubrication and helps in reducing the friction between the tool and the workpiece during machining operations .

  • Heat Transfer Fluids : This compound is used in heat transfer fluids due to its high thermal stability and low pour point .

  • Solder Assist Fluids : This compound is used in solder assist fluids. It helps in the soldering process by reducing the surface tension of the solder, improving the wetting of the solder, and preventing oxidation .

  • Quenchants : It is used as a quenchant in heat treatment processes. Quenchants are used to rapidly cool metal parts after they have been heated to a specific temperature. This rapid cooling can alter the microstructure of the metal, improving its hardness and strength .

  • Solvents : This compound is used as a solvent in various industrial applications due to its ability to dissolve a wide range of substances .

  • Plasticizers : It is used as a plasticizer in the production of plastics. Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, cement, concrete, wallboard, and clay bodies .

  • Foam Control Agents : This compound is used as a foam control agent in various industrial processes. Foam control agents are used to reduce and prevent the formation of foam .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to hazard statements H302, H315, and H319 . Precautionary measures include avoiding ingestion, contact with eyes, and prolonged skin contact .

properties

IUPAC Name

butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOIORHZMRPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CC(CO)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear blue liquid; [BORIDE MSDS]
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Record name Oxirane, methyl, polymer and oxirane, butyl ether
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Product Name

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

CAS RN

9038-95-3, 68551-14-4
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Record name Alcohols, C11-15-secondary, ethoxylated propoxylated
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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